molecular formula C8H10Cl2O2 B13966053 6-chloro-2,5-dimethyl-3,4-dihydro-2H-pyran-2-carbonyl chloride CAS No. 97424-78-7

6-chloro-2,5-dimethyl-3,4-dihydro-2H-pyran-2-carbonyl chloride

Cat. No.: B13966053
CAS No.: 97424-78-7
M. Wt: 209.07 g/mol
InChI Key: ASPQYZAUAABCLE-UHFFFAOYSA-N
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Description

2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- is a heterocyclic organic compound It belongs to the class of pyrans, which are six-membered oxygen-containing rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- typically involves the chlorination of the corresponding pyran derivative. One common method is the reaction of 2H-pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl- with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the formation of the desired carbonyl chloride compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for the chlorination of the pyran derivative.

    Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions.

    Reducing Agents (e.g., lithium aluminum hydride): Used in reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as amides, esters, or thioesters can be formed.

    Carboxylic Acid: Formed through hydrolysis.

    Alcohols or Aldehydes: Formed through reduction.

Scientific Research Applications

2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: Explored for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- involves its reactivity with nucleophiles and its ability to form stable intermediates. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate biological pathways and lead to specific therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-: A precursor in the synthesis of the carbonyl chloride compound.

    3,4-Dihydro-2H-pyran: A related pyran derivative with different substituents.

    2H-Pyran-2-one, 6-heptyl-5,6-dihydro-: Another pyran derivative with distinct functional groups.

Uniqueness

2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in organic synthesis and medicinal chemistry set it apart from other similar compounds.

Properties

CAS No.

97424-78-7

Molecular Formula

C8H10Cl2O2

Molecular Weight

209.07 g/mol

IUPAC Name

6-chloro-2,5-dimethyl-3,4-dihydropyran-2-carbonyl chloride

InChI

InChI=1S/C8H10Cl2O2/c1-5-3-4-8(2,7(10)11)12-6(5)9/h3-4H2,1-2H3

InChI Key

ASPQYZAUAABCLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(CC1)(C)C(=O)Cl)Cl

Origin of Product

United States

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